molecular formula C18H14N4OS B2667130 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 898657-64-2

3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2667130
CAS No.: 898657-64-2
M. Wt: 334.4
InChI Key: HPSCEVXMSYHUMQ-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is fused with a pyridine ring, and substituted with methyl, phenyl, and carboxamide groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the pyridine ring: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.

    Substitution reactions: The methyl and phenyl groups are introduced via electrophilic substitution reactions, using reagents such as methyl iodide and phenylboronic acid.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, organometallic reagents, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial effects may result from disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.

    Thiazole derivatives: Compounds with a thiazole ring exhibit similar chemical properties but may have different biological activities depending on the substituents.

    Pyridine derivatives: These compounds have a pyridine ring and can undergo similar chemical reactions but may differ in their overall biological effects.

Uniqueness

3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-16(17(23)21-15-9-5-6-10-19-15)24-18-20-14(11-22(12)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCEVXMSYHUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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